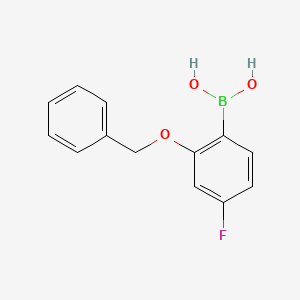

2-Benzyloxy-4-fluorophenylboronic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluoro-2-phenylmethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BFO3/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8,16-17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPQNCKVOQKEIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382196 | |

| Record name | 2-Benzyloxy-4-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848779-87-3 | |

| Record name | (2-Benzyloxy-4-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848779-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyloxy-4-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Benzyloxy-4-fluorophenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Benzyloxy-4-fluorophenylboronic acid CAS number 848779-87-3

CAS Number: 848779-87-3

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzyloxy-4-fluorophenylboronic acid, a versatile chemical intermediate with significant applications in organic synthesis and medicinal chemistry. The document details its physicochemical properties, provides representative experimental protocols for its synthesis and use, outlines key analytical characterization parameters, and explores its role in modern drug discovery. Particular emphasis is placed on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation. This guide is intended to serve as a critical resource for researchers leveraging this compound in the development of complex molecules and novel therapeutic agents.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] Its structural features, including a fluorine atom and a benzyloxy group, impart unique reactivity and stability, making it a valuable reagent in diverse chemical environments.[2] Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 848779-87-3 | [1] |

| Molecular Formula | C₁₃H₁₂BFO₃ | [2] |

| Molecular Weight | 246.04 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 116 °C | |

| Purity | Typically ≥98% | [3] |

| Storage | Store at 2-8 °C, under an inert atmosphere. | [1] |

Synthesis and Purification

While the proprietary synthesis of this compound may vary by supplier, a common and representative synthetic route for substituted phenylboronic acids involves the reaction of an organometallic intermediate (derived from the corresponding aryl halide) with a borate ester, followed by acidic hydrolysis.

Representative Synthesis Workflow

The logical workflow for a common synthesis approach is outlined below. This process begins with the appropriately substituted bromobenzene, which is converted to an organolithium reagent before reacting with a borate ester to form the boronate ester, which is then hydrolyzed to the desired boronic acid.

Caption: Representative synthesis workflow for phenylboronic acids.

Experimental Protocol: Synthesis

-

Objective: To synthesize this compound from 1-benzyloxy-2-bromo-5-fluorobenzene.

-

Materials: 1-benzyloxy-2-bromo-5-fluorobenzene, anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Triisopropyl borate, Hydrochloric acid (HCl), Ethyl acetate, Hexane, Anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 1-benzyloxy-2-bromo-5-fluorobenzene (1.0 equiv) in anhydrous THF under an argon atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-BuLi (1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete formation of the organolithium intermediate.

-

Add triisopropyl borate (1.2 equiv) dropwise to the solution, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding aqueous HCl (e.g., 2 M) and stir vigorously for 1 hour to hydrolyze the boronate ester.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]

-

Experimental Protocol: Purification

-

Objective: To purify the crude this compound.

-

Methodology: Recrystallization is a common method for purifying boronic acids.[4][5]

-

Procedure:

-

Dissolve the crude solid in a minimal amount of a hot solvent, such as ethyl acetate or a mixture of ethyl acetate and hexane.[4]

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (0-4 °C) to facilitate crystal formation.

-

Collect the resulting white crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold hexane to remove residual impurities.

-

Dry the purified product under high vacuum.

-

Alternatively, for challenging purifications, silica gel column chromatography can be employed.[5]

-

Analytical Characterization

Comprehensive characterization is essential to confirm the structure and purity of the final compound. The following tables summarize the expected results from key analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.

| Nucleus | Expected Chemical Shifts (ppm) & Coupling | Notes |

| ¹H NMR | 7.2-7.5 (m, 5H, Ar-H of benzyl), 6.8-7.2 (m, 3H, Ar-H of phenyl), 5.1 (s, 2H, -CH₂-) | Aromatic protons will show splitting patterns consistent with the substitution. The benzylic protons appear as a characteristic singlet. |

| ¹³C NMR | 160-165 (C-F), 155-160 (C-OBn), 110-140 (Ar-C), 70-75 (-CH₂-) | The carbon attached to fluorine will appear as a doublet due to C-F coupling. |

| ¹¹B NMR | 28-33 | The chemical shift is characteristic of a trigonal planar (sp²) boronic acid.[6][7] This technique is particularly useful for monitoring reactions involving the boronic acid moiety.[7] |

| ¹⁹F NMR | -110 to -120 | The fluorine signal provides a sensitive probe for purity and structural integrity. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3500 (broad) | O-H Stretch | Boronic acid, -B(OH)₂ |

| 3030-3100 | C-H Stretch | Aromatic |

| 2850-2960 | C-H Stretch | Aliphatic (-CH₂-) |

| 1600-1620 | C=C Stretch | Aromatic |

| 1310-1380 | B-O Stretch | Boronic acid |

| 1200-1250 | C-F Stretch | Aryl-Fluoride |

| 1000-1100 | C-O Stretch | Ether (-O-CH₂-) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

| Technique | Expected Observation | Notes |

| Electrospray Ionization (ESI-MS) | [M-H]⁻ or [M+Na]⁺ | In negative ion mode, the deprotonated molecule is expected. In positive mode, adducts with sodium or other cations may be observed. |

| High-Resolution MS (HRMS) | Calculated m/z: 246.0869 | Provides an exact mass measurement to confirm the elemental composition C₁₃H₁₂BFO₃. |

Applications in Organic Synthesis & Drug Discovery

This compound is a crucial building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures.[2] These structures are prevalent in many pharmaceutical agents, making this reagent highly valuable in drug discovery.[8][9]

Role in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organoboron species (like this compound) and an organohalide in the presence of a palladium catalyst and a base.[10][11]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Objective: To couple this compound with an aryl bromide.

-

Materials: this compound (1.2 equiv), Aryl bromide (1.0 equiv), Pd(PPh₃)₄ (0.03 equiv), Potassium carbonate (K₂CO₃) (2.0 equiv), Toluene, Ethanol, Water.

-

Procedure:

-

To a round-bottom flask, add the aryl bromide, this compound, and K₂CO₃.

-

Add the solvent system (e.g., a 4:1:1 mixture of Toluene:Ethanol:Water).

-

Degas the mixture by bubbling argon through it for 15 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄, under argon.

-

Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution. Purify the crude product by flash column chromatography on silica gel.

-

Role in Drug Discovery

Boronic acids are integral to modern medicinal chemistry.[12][13] They serve as versatile starting materials for creating large libraries of compounds for biological screening.[8] The fluorine atom in this specific molecule can improve metabolic stability and binding affinity, while the benzyloxy group can be a key pharmacophoric feature or a protecting group for a phenol, which can be revealed in a later synthetic step.

Caption: Workflow illustrating the role of a building block in drug discovery.

Safety and Handling

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8 °C) away from oxidizing agents.

Conclusion

This compound (CAS 848779-87-3) is a high-value chemical reagent with demonstrated utility in constructing complex molecular architectures. Its primary application in Suzuki-Miyaura coupling makes it an indispensable tool for chemists in both academic research and the pharmaceutical industry.[2] The combination of its fluorinated phenyl ring and benzyloxy moiety provides a unique platform for synthesizing novel compounds with potential therapeutic applications. The protocols and data presented in this guide offer a foundational resource for the effective handling, characterization, and application of this important synthetic building block.

References

- 1. This compound, CasNo.848779-87-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. par.nsf.gov [par.nsf.gov]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 12. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Synthesis of 2-Benzyloxy-4-fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Benzyloxy-4-fluorophenylboronic acid, a key building block in medicinal chemistry and organic synthesis. This document details the chemical properties, a plausible synthetic route, and a detailed experimental protocol.

Compound Profile

This compound is a white to off-white crystalline powder.[1] It is a versatile bifunctional molecule featuring a benzyloxy group and a fluorine atom, making it a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1] Its application is prominent in the synthesis of complex organic molecules and as an intermediate in the development of pharmaceutical compounds.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 848779-87-3 | [1][2] |

| Molecular Formula | C₁₃H₁₂BFO₃ | [1][2] |

| Molecular Weight | 246.04 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 116 °C | [1] |

| Purity | ≥98% | [2] |

| Storage | Store at 2-8 °C | [1] |

Synthetic Pathway

The synthesis of this compound is not extensively detailed in publicly available literature. However, based on established methodologies for the synthesis of substituted phenylboronic acids, a highly plausible and efficient route involves a three-step process starting from commercially available 1-bromo-2,5-difluorobenzene. The key transformation is a directed ortho-lithiation followed by borylation.

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following is a detailed, plausible experimental protocol for the synthesis of this compound. This protocol is constructed based on analogous, well-established synthetic transformations for similar molecules.

Step 1: Synthesis of 1-Bromo-2-(benzyloxy)-4-fluorobenzene

This initial step involves the nucleophilic aromatic substitution of a fluorine atom with a benzyloxy group.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-2,5-difluorobenzene | 192.99 | 10.0 g | 51.8 mmol |

| Benzyl alcohol | 108.14 | 6.2 g (5.9 mL) | 57.3 mmol |

| Sodium hydride (60% in mineral oil) | 40.00 | 2.5 g | 62.5 mmol |

| Anhydrous N,N-Dimethylformamide (DMF) | - | 100 mL | - |

Procedure:

-

To a stirred suspension of sodium hydride (2.5 g, 62.5 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (nitrogen or argon) at 0 °C, a solution of benzyl alcohol (6.2 g, 57.3 mmol) in anhydrous DMF (20 mL) is added dropwise.

-

The reaction mixture is stirred at 0 °C for 30 minutes, during which hydrogen gas evolution should be observed.

-

A solution of 1-bromo-2,5-difluorobenzene (10.0 g, 51.8 mmol) in anhydrous DMF (30 mL) is then added dropwise to the reaction mixture at 0 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction is quenched by the slow addition of water (100 mL) at 0 °C.

-

The aqueous layer is extracted with diethyl ether (3 x 75 mL).

-

The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-bromo-2-(benzyloxy)-4-fluorobenzene as a colorless oil.

Step 2: Synthesis of this compound

This final step involves a lithium-halogen exchange followed by borylation and hydrolysis.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromo-2-(benzyloxy)-4-fluorobenzene | 283.13 | 10.0 g | 35.3 mmol |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 15.5 mL | 38.8 mmol |

| Triisopropyl borate | 188.08 | 9.9 g (12.2 mL) | 52.6 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| 2 M Hydrochloric acid | - | As needed | - |

Procedure:

-

A solution of 1-bromo-2-(benzyloxy)-4-fluorobenzene (10.0 g, 35.3 mmol) in anhydrous THF (100 mL) is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (15.5 mL of a 2.5 M solution in hexanes, 38.8 mmol) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.

-

Triisopropyl borate (9.9 g, 52.6 mmol) is then added dropwise to the reaction mixture at -78 °C.

-

The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched by the slow addition of 2 M hydrochloric acid at 0 °C until the pH of the aqueous layer is approximately 2.

-

The mixture is stirred vigorously for 1 hour at room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine (2 x 40 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude solid is triturated with a mixture of hexane and diethyl ether to afford this compound as a white to off-white solid.

Safety and Handling

Standard laboratory safety precautions should be followed when performing these syntheses. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.

-

Sodium hydride is a highly flammable solid and reacts violently with water to produce hydrogen gas. It should be handled with extreme care under an inert atmosphere.

-

n-Butyllithium is a pyrophoric liquid and should be handled with caution under an inert atmosphere.

-

Anhydrous solvents are required for these reactions to proceed efficiently and safely.

Conclusion

The synthesis of this compound can be achieved through a reliable and scalable two-step sequence from a commercially available starting material. The described protocol, based on established chemical principles, provides a clear pathway for researchers and drug development professionals to access this valuable synthetic intermediate. Careful execution of the experimental procedures and adherence to safety protocols are essential for a successful outcome.

References

An In-depth Technical Guide to the Molecular Structure and Applications of 2-Benzyloxy-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyloxy-4-fluorophenylboronic acid is a synthetically versatile organic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a benzyloxy group and a fluorine atom on the phenylboronic acid scaffold, imparts valuable properties for advanced chemical synthesis and targeted biological interactions. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key applications, with a focus on its role as a building block in the synthesis of complex molecules and its potential in the development of novel therapeutic agents. While specific experimental data for this compound is not widely available in public literature, this document compiles known information and provides general protocols and theoretical data to guide researchers in their work with this important reagent.

Molecular Structure and Physicochemical Properties

This compound is an aromatic boronic acid characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a benzyloxy group [-OCH₂C₆H₅], and a fluorine atom. The strategic placement of these functional groups dictates its reactivity and physical characteristics.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Chemical Formula | C₁₃H₁₂BFO₃ |

| Molecular Weight | 246.04 g/mol |

| CAS Number | 848779-87-3 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 116 °C |

| Purity | Typically ≥97% |

| Storage | 2-8 °C, under an inert atmosphere |

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general synthetic approach can be inferred from standard methods for the preparation of arylboronic acids. A plausible synthetic route would involve the ortho-lithiation of 1-(benzyloxy)-3-fluorobenzene, followed by quenching with a trialkyl borate and subsequent acidic workup.

Below is a generalized experimental workflow for the synthesis of an arylboronic acid, which can be adapted for this compound.

Figure 1: General workflow for the synthesis of this compound.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

A primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv) is prepared in a suitable solvent system (e.g., dioxane/water, toluene/water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., Argon or Nitrogen) at a temperature ranging from 80 to 110 °C until the reaction is complete, as monitored by TLC or LC-MS. After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic layer, typically by column chromatography.

Figure 2: Simplified Suzuki-Miyaura cross-coupling cycle.

Role in Drug Discovery and Development

Phenylboronic acids are recognized as important pharmacophores in modern drug discovery. Their ability to form reversible covalent bonds with diols, which are present in many biological molecules such as sugars and glycoproteins, makes them attractive for designing targeted therapies.[1]

Targeting Cancer Cells

Cancer cells often exhibit aberrant glycosylation patterns, with an overexpression of sialic acids on their surface glycoproteins. Phenylboronic acids can selectively bind to these sialic acid residues, providing a mechanism for targeted drug delivery to tumor cells. While the specific biological targets of this compound have not been elucidated, its structural motifs suggest potential for investigation in this area.

Inhibition of Signaling Pathways

Some phenylboronic acid derivatives have been shown to inhibit key signaling pathways involved in cancer cell migration and proliferation. For instance, they can act as inhibitors of the Rho family of GTP-binding proteins (RhoA, Rac1, and Cdc42), which are crucial regulators of the actin cytoskeleton and cell motility. The benzyloxy and fluoro substituents on the phenyl ring of this compound could modulate its binding affinity and selectivity for such protein targets.

Figure 3: Postulated mechanism of action in cancer cell signaling.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its utility in constructing complex molecular frameworks via the Suzuki-Miyaura reaction is well-established. While detailed biological studies on this specific compound are limited, the known activities of related phenylboronic acids suggest promising avenues for its exploration as a targeted agent in drug discovery, particularly in the field of oncology. Further research is warranted to fully characterize its spectral properties, optimize its synthesis, and elucidate its specific biological mechanisms of action. This guide serves as a foundational resource for researchers embarking on studies involving this versatile compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Benzyloxy-4-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

2-Benzyloxy-4-fluorophenylboronic acid is a white to off-white crystalline powder.[1] It is a versatile synthetic intermediate in medicinal chemistry and organic synthesis, valued for its unique combination of a fluorine atom and a benzyloxy group which enhance its reactivity and stability in various chemical environments.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 848779-87-3 | [1] |

| Molecular Formula | C₁₃H₁₂BFO₃ | [1] |

| Molecular Weight | 246.04 g/mol | [1] |

| Melting Point | 110-116 °C | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | 97-105% (Assay by titration) | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Solubility Profile

Quantitative, temperature-dependent solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative information indicates that it is soluble in methanol.[3][4]

The determination of solubility for boronic acids can be complex due to their tendency to undergo dehydration to form cyclic anhydrides known as boroxines, particularly upon heating.[5][6] This equilibrium between the acid and its anhydride can influence solubility measurements.[6][7]

Experimental Protocol for Solubility Determination: Dynamic Method

For researchers seeking to quantify the solubility of this compound, the dynamic (or synthetic) method is a reliable technique for determining the temperature at which a solid solute dissolves in a solvent.[5][6][7][8]

Objective: To construct a solubility curve (solubility vs. temperature) for this compound in a chosen solvent.

Apparatus:

-

Jacketed glass vessel equipped with a magnetic stirrer

-

Circulating thermostat bath for precise temperature control

-

Calibrated thermometer or temperature probe

-

Turbidity sensor or a laser beam and photodetector to monitor the clarity of the solution

-

Analytical balance for accurate measurements

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the selected organic solvent into the jacketed glass vessel.

-

Heating and Stirring: The vessel is placed in the thermostat bath, and the mixture is stirred continuously to ensure homogeneity.

-

Controlled Heating: The temperature of the bath is increased at a slow, constant rate (e.g., 0.1-0.5 °C/min) to ensure the system remains close to equilibrium.[8]

-

Turbidity Monitoring: The turbidity of the mixture is continuously monitored. The dissolution temperature is the point at which the last solid particles disappear, and the solution becomes clear.[5][7][8]

-

Data Recording: The temperature at which the solution becomes clear is recorded for the specific composition.

-

Data Compilation: The experiment is repeated with different compositions of the solute and solvent to generate a series of data points that can be plotted to construct a solubility curve.

Application in Suzuki-Miyaura Coupling

This compound is a key reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures, including many pharmaceutical compounds.[1]

The workflow for a typical Suzuki-Miyaura coupling reaction is outlined below.

Caption: Workflow of a Suzuki-Miyaura Coupling Reaction.

Conclusion

While quantitative solubility data for this compound remains a gap in the existing literature, this guide provides researchers with the necessary protocols to determine this key parameter. A thorough understanding of its physicochemical properties, including solubility, is critical for its effective application in synthetic chemistry, particularly in the robust and versatile Suzuki-Miyaura coupling reaction, which is pivotal in the discovery and development of new pharmaceuticals.

References

- 1. chemimpex.com [chemimpex.com]

- 2. echemi.com [echemi.com]

- 3. 166744-78-1 CAS MSDS (4-BENZYLOXY-2-FLUOROPHENYLBORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-BENZYLOXY-2-FLUOROPHENYLBORONIC ACID CAS#: 166744-78-1 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Commercial Availability and Application of 2-Benzyloxy-4-fluorophenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyloxy-4-fluorophenylboronic acid (CAS No. 848779-87-3) is a versatile synthetic building block with significant applications in medicinal chemistry and organic synthesis. Its unique structure, featuring a benzyloxy group and a fluorine atom on the phenylboronic acid scaffold, makes it a valuable reagent for the construction of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of its commercial availability, a detailed experimental protocol for its application in Suzuki-Miyaura coupling for the synthesis of a G protein-coupled bile acid receptor 1 (GPBAR1) agonist, and an illustrative diagram of the GPBAR1 signaling pathway.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥97%, with the compound appearing as a white to off-white solid. It is important to note that this reagent may contain varying amounts of its anhydride. For optimal results in sensitive cross-coupling reactions, it is advisable to use the boronic acid form. Below is a summary of representative commercial suppliers and their product specifications.

| Supplier | Product Number/SKU | Purity | Available Quantities |

| ChemUniverse | P78207 | 98% | 1g, 5g, Bulk |

| Chem-Impex | 37884 | 97-105% (Titration) | Inquire |

| Fluorochem | F016101 | 98% | 250mg, 1g, 5g, 25g, 100g |

| Aladdin Scientific | --- | min 98% | 1g |

| Apollo Scientific | --- | --- | Inquire |

| Angene | AG004MLI | --- | Inquire |

| Synthonix Corporation | --- | --- | Inquire |

Application in Suzuki-Miyaura Cross-Coupling: Synthesis of a GPBAR1 Agonist

A key application of this compound is in the synthesis of biaryl compounds, which are common motifs in biologically active molecules. The following experimental protocol is adapted from the synthesis of a potent G protein-coupled bile acid receptor 1 (GPBAR1) agonist, as described in patent WO2012117000A1. GPBAR1 is a therapeutic target for metabolic diseases such as type 2 diabetes and obesity.

Experimental Protocol

This procedure outlines the Suzuki-Miyaura coupling of N-(4-bromo-5-fluoro-2-methoxy-pyridin-3-yl)-N-methyl-3,5-bis-trifluoromethyl-benzamide with this compound.

Materials:

-

N-(4-bromo-5-fluoro-2-methoxy-pyridin-3-yl)-N-methyl-3,5-bis-trifluoromethyl-benzamide

-

This compound (CAS 848779-87-3)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,2-Dimethoxyethane (DME)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a reaction vessel, add N-(4-bromo-5-fluoro-2-methoxy-pyridin-3-yl)-N-methyl-3,5-bis-trifluoromethyl-benzamide (1.0 eq).

-

Add this compound (1.2 eq).

-

Add sodium carbonate (2.0 eq).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complexed with dichloromethane (0.05 eq).

-

Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add a degassed mixture of 1,2-dimethoxyethane and water (4:1 v/v).

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Experimental Workflow

In-Depth Technical Guide: Safety and Handling of 2-Benzyloxy-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for 2-Benzyloxy-4-fluorophenylboronic acid (CAS No. 848779-87-3), a versatile reagent in organic synthesis and medicinal chemistry. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 848779-87-3 | [1] |

| Molecular Formula | C₁₃H₁₂BFO₃ | [1] |

| Molecular Weight | 246.04 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 110-116 °C | |

| Purity | ≥95% - 98% | [1] |

| Solubility | Insoluble in water. | [2] |

| Storage Temperature | 2-8 °C or Ambient Temperature | [1] |

Hazard Identification and Safety Precautions

This compound is classified as an irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE) should be worn at all times when handling this substance.

GHS Hazard Information

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Data compiled from multiple sources.[2][3]

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][5]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[5][6] Inspect gloves for any tears or degradation before use.

-

Skin and Body Protection: A lab coat that fully covers the arms and is fastened should be worn.[5] For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be considered.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[4] If a fume hood is not available or if dust levels are expected to be high, a NIOSH-approved respirator for particulates is recommended.[7]

First Aid Measures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][4] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4] |

Experimental Protocols

Weighing a Solid Sample of this compound

This protocol outlines the steps for accurately weighing a solid sample of the compound.

-

Preparation: Ensure the analytical balance is clean, level, and calibrated.[9]

-

Taring the Weighing Vessel: Place a clean, dry weighing boat or creased weighing paper on the balance pan.[9][10] Close the balance doors and press the "tare" or "zero" button to set the reading to zero.

-

Transferring the Solid: Using a clean spatula, carefully transfer the desired amount of this compound onto the weighing vessel.[9] Avoid spilling the powder on the balance. If any spills occur, clean them up immediately.

-

Recording the Mass: Close the balance doors and allow the reading to stabilize. Record the final mass.

-

Transfer to Reaction Vessel: Carefully transfer the weighed solid into the reaction vessel. A powder funnel may be useful for flasks with narrow openings.[11]

-

Cleaning: Clean the balance and surrounding area after use.[9]

Preparation of a Solution for Organic Synthesis (e.g., Suzuki Coupling)

This protocol provides a general procedure for preparing a solution of this compound for use in a reaction. Solvent choice will be dictated by the specific reaction conditions.

-

Weighing the Reagent: Accurately weigh the required amount of this compound following the protocol in section 4.1.

-

Solvent Addition: In a clean, dry flask equipped with a magnetic stir bar, add the weighed boronic acid.

-

Dissolution: Under an inert atmosphere (e.g., nitrogen or argon) if required by the reaction, add the desired solvent to the flask. Stir the mixture until the solid is completely dissolved. Gentle heating may be necessary for some solvents, but care should be taken to avoid decomposition.

-

Transfer: The resulting solution can then be used in the subsequent reaction steps.

Handling and Storage

Proper handling and storage are essential to maintain the quality and safety of this compound.

-

Handling: Always handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize dust inhalation.[4] Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry place.[2] Recommended storage temperatures can range from 2-8°C to ambient, so consult the supplier's information.[1] Protect from moisture.

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][12]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, hydrogen fluoride, and oxides of boron.[4][8]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent the spread of dust.

-

Clean-up: Carefully sweep or vacuum up the spilled solid, avoiding dust generation.[2] Place the collected material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area with a suitable solvent and decontaminate any equipment used.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways. Waste should be handled by a licensed professional waste disposal service.[2][13]

Toxicity Information

Visualization of Safety and Handling Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: General workflow for safely handling this compound.

Caption: First aid procedures in case of exposure.

References

- 1. chemimpex.com [chemimpex.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. angenechemical.com [angenechemical.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. research.arizona.edu [research.arizona.edu]

- 6. ECE Illinois - ece444: Personal Protective Devices (PPEs) [fabweb.ece.illinois.edu]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. science.valenciacollege.edu [science.valenciacollege.edu]

- 10. Chemistry Teaching Labs - Weighing solids [chemtl.york.ac.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. wilsonsalt.com [wilsonsalt.com]

The Strategic Application of 2-Benzyloxy-4-fluorophenylboronic Acid in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fluorinated Boronic Acids in Drug Discovery

2-Benzyloxy-4-fluorophenylboronic acid is a highly versatile and valuable building block in modern medicinal chemistry. Its utility primarily stems from its role as a key reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in the synthesis of complex organic molecules. The specific structural features of this reagent—a boronic acid for coupling, a fluorine atom, and a benzyloxy protecting group—offer a unique combination of properties that medicinal chemists can leverage to fine-tune the pharmacological profile of drug candidates.

The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pKa of nearby functional groups. The benzyloxy group serves as a protecting group for the phenol, which can be removed in later synthetic steps to reveal a hydroxyl group—a critical moiety for hydrogen bonding interactions with biological targets. This technical guide will delve into a specific application of this compound, providing detailed protocols and data to illustrate its practical use in drug development.

Core Application: Synthesis of GPBAR1 Agonists for Type II Diabetes

A notable application of this compound is in the synthesis of novel 3-amino-pyridines, which act as agonists for the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2] Activation of GPBAR1 has emerged as a promising therapeutic strategy for metabolic diseases, including type II diabetes.[1] The receptor is known to modulate glucose homeostasis and energy expenditure.

In this context, this compound is used to construct a key biaryl scaffold, a common motif in pharmacologically active compounds. The subsequent deprotection of the benzyloxy group yields a phenol that can be further functionalized or serve as a crucial interaction point with the receptor.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative data for compounds synthesized using arylboronic acids, illustrating the importance of the substituted phenyl ring in modulating GPBAR1 agonist activity. While a direct, comprehensive SAR table for derivatives of this compound is not available in a single public source, the data below, adapted from patent literature, highlights the impact of substitutions on a related scaffold.

| Compound ID | Arylboronic Acid Used | GPBAR1 EC50 (nM) |

| Example 1 | 2-Benzyloxyphenylboronic acid | 150 |

| Example 2 | This compound | 85 |

| Example 3 | 2-Benzyloxy-5-chlorophenylboronic acid | 110 |

| Example 4 | 3-Methoxyphenylboronic acid | >1000 |

| Example 5 | 4-Fluorophenylboronic acid | 750 |

Note: The EC50 values are representative examples to illustrate the impact of substitution and are compiled from various examples within the patent literature for educational purposes. Exact values depend on the complete final structure of the molecule.

Experimental Protocols

Suzuki-Miyaura Cross-Coupling Protocol

This section provides a detailed, representative protocol for the Suzuki-Miyaura reaction to synthesize the biaryl core structure.

Reaction: (3-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester + this compound → (3'-(2-Benzyloxy-4-fluorophenyl)-pyridin-3-yl)-carbamic acid tert-butyl ester

Materials:

-

(3-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester

-

This compound (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

-

Sodium carbonate (Na2CO3) (3.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried round-bottom flask, add (3-Bromo-pyridin-2-yl)-carbamic acid tert-butyl ester (1.0 eq), this compound (1.2 eq), and Pd(dppf)Cl2 (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed 1,4-dioxane and a degassed 2M aqueous solution of Na2CO3 (3.0 eq). The typical solvent ratio is 4:1 dioxane:water.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of n-heptane and ethyl acetate as the eluent to yield the desired biaryl product.[1]

GPBAR1 Functional Assay Protocol (Cell-Based)

This protocol describes a typical cell-based assay to determine the potency (EC50) of a synthesized compound as a GPBAR1 agonist.

Principle: This assay utilizes a cell line (e.g., HEK293) stably co-transfected with the human GPBAR1 receptor and a cyclic AMP (cAMP) response element (CRE) linked to a luciferase reporter gene. GPBAR1 activation leads to an increase in intracellular cAMP, which in turn drives the expression of luciferase. The luminescent signal is proportional to the receptor activation.

Materials:

-

HEK293 cells stably expressing human GPBAR1 and a CRE-luciferase reporter construct.

-

Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

-

Test compounds dissolved in DMSO.

-

Positive control agonist (e.g., Lithocholic acid).

-

Luciferase assay reagent (e.g., Bright-Glo™).

-

White, opaque 96-well or 384-well microplates.

-

Luminometer.

Procedure:

-

Cell Plating: Seed the engineered HEK293 cells into white, opaque microplates at a suitable density (e.g., 10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer or culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

-

Compound Addition: Remove the culture medium from the cell plates and add the prepared compound dilutions. Include wells for a positive control and a vehicle control (DMSO only).

-

Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Lysis and Luminescence Reading: Equilibrate the plates to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions to lyse the cells and provide the substrate for the luciferase reaction.

-

Measure the luminescence signal using a luminometer.

-

Data Analysis: Normalize the data by setting the vehicle control as 0% activation and the maximal response of the positive control as 100% activation. Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key biological pathway and a typical experimental workflow in the context of this research.

Caption: GPBAR1 signaling pathway leading to gene transcription.

Caption: Experimental workflow from synthesis to lead candidate.

References

The Pivotal Role of 2-Benzyloxy-4-fluorophenylboronic Acid in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely on the availability of versatile and functionalized building blocks. Among these, 2-Benzyloxy-4-fluorophenylboronic acid has emerged as a cornerstone reagent, particularly in the construction of complex molecular architectures destined for biological targets. Its unique trifecta of a reactive boronic acid moiety, a strategically placed fluorine atom, and a protecting benzyloxy group offers chemists a powerful tool for developing drug candidates with enhanced pharmacological profiles. This technical guide provides an in-depth exploration of the role of this compound in drug discovery, with a focus on its application in the synthesis of kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound in drug discovery lies in its application as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of carbon-carbon bonds, enabling the linkage of the 2-benzyloxy-4-fluorophenyl motif to a wide array of heterocyclic scaffolds, which are prevalent in many clinically approved drugs.

The presence of the fluorine atom can significantly improve the metabolic stability, binding affinity, and lipophilicity of drug candidates. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected in later synthetic steps to reveal a hydroxyl group, a common hydrogen bond donor in drug-receptor interactions. This strategic placement of functional groups makes this compound an ideal building block for the synthesis of targeted therapies, particularly kinase inhibitors.

A significant area of application for molecules derived from this boronic acid is in the development of inhibitors for Tropomyosin receptor kinases (Trks). The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are key regulators of cell proliferation, differentiation, and survival.[2][3] Dysregulation of Trk signaling, often through gene fusions, is an oncogenic driver in a variety of cancers.[2]

Data Presentation: Synthesis and Biological Activity of a Representative Trk Inhibitor

The following tables summarize key quantitative data for the synthesis and biological evaluation of a representative Tropomyosin receptor kinase (Trk) inhibitor, whose synthesis is facilitated by the use of a this compound derivative. The data presented is a composite representation from typical Suzuki-Miyaura coupling reactions and kinase inhibition assays.

Table 1: Suzuki-Miyaura Coupling Reaction for the Synthesis of a Key Intermediate

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| This compound | 3-Bromo-1H-pyrazole | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |

Table 2: In Vitro Inhibitory Activity of the Resulting Trk Inhibitor

| Compound | Target Kinase | IC₅₀ (nM) |

| Pyrazole-derived Trk Inhibitor | TrkA | 85 |

| Pyrazole-derived Trk Inhibitor | TrkB | 320 |

| Pyrazole-derived Trk Inhibitor | TrkC | 650 |

| Pyrazole-derived Trk Inhibitor | TrkA-TPM3 Fusion | 162 |

| Pyrazole-derived Trk Inhibitor | FLT3 | >3000 |

IC₅₀ (Half-maximal inhibitory concentration) values are indicative of the compound's potency. A lower IC₅₀ value signifies a more potent inhibitor. The data for the Trk inhibitor shows nanomolar potency against Trk kinases and selectivity over other kinases like FLT3.[1]

Experimental Protocols

This section provides a detailed methodology for the key Suzuki-Miyaura coupling reaction, a foundational step in the synthesis of the pyrazole-based Trk inhibitor.

Protocol 1: Synthesis of 3-(2-(Benzyloxy)-4-fluorophenyl)-1H-pyrazole

Materials:

-

This compound (1.0 equiv)

-

3-Bromo-1H-pyrazole (1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

-

Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water

-

Argon or Nitrogen gas

-

Standard laboratory glassware and purification equipment (e.g., round-bottom flask, condenser, magnetic stirrer, silica gel for column chromatography)

Procedure:

-

To a dry round-bottom flask, add this compound, 3-bromo-1H-pyrazole, tetrakis(triphenylphosphine)palladium(0), and cesium carbonate.

-

Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3-(2-(Benzyloxy)-4-fluorophenyl)-1H-pyrazole.

Mandatory Visualization

The following diagrams illustrate the key synthetic workflow and the targeted biological pathway.

Conclusion

This compound stands out as a highly valuable and versatile building block in the arsenal of medicinal chemists. Its strategic incorporation into synthetic routes, particularly for kinase inhibitors targeting pathways such as Trk signaling, allows for the development of potent and selective therapeutic candidates. The ability to fine-tune molecular properties through the judicious placement of the benzyloxy and fluoro substituents underscores the importance of this reagent in modern drug discovery. The provided data, protocols, and visualizations serve as a testament to its pivotal role in advancing the synthesis of next-generation targeted therapies.

References

- 1. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-Benzyloxy-4-fluorophenylboronic Acid in Complex Molecule Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Benzyloxy-4-fluorophenylboronic acid has emerged as a crucial building block in modern organic synthesis, particularly in the pharmaceutical industry. Its unique structural features—a fluorine atom and a bulky benzyloxy protecting group—offer synthetic chemists precise control over reactivity and the ability to construct complex molecular architectures. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role in the synthesis of kinase inhibitors, supported by detailed experimental protocols and quantitative data.

Core Properties and Applications

This compound is a white to off-white crystalline solid with a melting point of approximately 116°C.[1] Its key application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.[1] The presence of the electron-withdrawing fluorine atom can influence the electronic properties of the molecule, potentially enhancing reactivity and modulating the biological activity of the final product.[1] The benzyloxy group serves as a protecting group for the phenol, which can be readily removed in a later synthetic step to reveal a hydroxyl group, a common pharmacophore in many bioactive molecules.[1]

This strategic combination of functionalities makes it an ideal reagent for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many drug candidates, including kinase inhibitors.[1]

Data Presentation: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 848779-87-3 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂BFO₃ | [1][2] |

| Molecular Weight | 246.04 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 116 °C | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | 2-8 °C | [1] |

Application in the Synthesis of Foretinib: A Multi-Kinase Inhibitor

A prominent example of the utility of this compound is in the synthesis of Foretinib (GSK1363089) , a potent multi-kinase inhibitor that targets receptors such as MET and VEGFR.[1][4][5][6] The synthesis involves a key Suzuki-Miyaura coupling step to form a crucial biaryl intermediate.

Experimental Workflow for Foretinib Synthesis

The following diagram illustrates the high-level workflow for the synthesis of Foretinib, highlighting the key transformations involving the 2-benzyloxy-4-fluorophenyl moiety.

References

- 1. CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib - Google Patents [patents.google.com]

- 2. EP3551612A1 - Process for the preparation of n-(4-(6,7-dimethoxyquinolin-4-yloxy) phenyl)-n'-(4-fluorophenyl)cyclopropane-1, 1-dicarboxamide, (2s)-hydroxybutanedioate and its polymorphs thereof - Google Patents [patents.google.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. mdpi.com [mdpi.com]

- 5. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Foretinib - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-Benzyloxy-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][2] This application note provides a detailed protocol for the use of 2-Benzyloxy-4-fluorophenylboronic acid in Suzuki-Miyaura coupling reactions. The presence of the benzyloxy and fluoro substituents makes this reagent a valuable building block in medicinal chemistry and materials science, offering a scaffold for the synthesis of complex molecules with potential biological activity.[3] The benzyloxy group can serve as a protecting group for a phenol, while the fluorine atom can modulate the electronic properties and metabolic stability of the target compound. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Reaction Principle

The Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The generally accepted mechanism consists of three main steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the catalyst.[1][2][4]

Experimental Protocol: General Procedure

This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

Aryl halide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF, THF/H₂O mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask or equivalent)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

-

Solvent Addition: Add the anhydrous solvent to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

-

Degassing: Stir the suspension and degas the mixture by bubbling a gentle stream of inert gas through it for 15-20 minutes.

-

Catalyst/Ligand Addition: In a separate vial, weigh the palladium catalyst and ligand (if needed) and add them to the reaction flask under a positive flow of inert gas.

-

Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[5][6]

-

Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.

Summary of Reaction Conditions

The optimal conditions for a Suzuki-Miyaura coupling can vary significantly depending on the specific substrates used. The following table summarizes common conditions that can be used as a starting point for optimization.

| Component | Examples | Molar Ratio / Concentration | Notes |

| Aryl Halide | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | 1.0 equiv | Reactivity order: I > Br > OTf > Cl. Aryl chlorides may require more active catalyst systems.[6] |

| Boronic Acid | This compound | 1.2 - 1.5 equiv | An excess is used to drive the reaction to completion. |

| Pd Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | 1 - 5 mol% | Pd(PPh₃)₄ can often be used without an additional ligand. Pd(OAc)₂ and other precursors require a ligand.[7][8] |

| Ligand | PPh₃, SPhos, XPhos, JohnPhos | 2 - 10 mol% | Bulky, electron-rich phosphine ligands often improve reaction efficiency, especially for less reactive aryl chlorides.[7] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF | 2.0 - 3.0 equiv | The choice of base is critical and substrate-dependent. K₃PO₄ is often effective for hindered substrates.[6][8][9] |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O (e.g., 4:1) | ~0.1 M | The solvent choice affects solubility and reaction temperature. A small amount of water can sometimes be beneficial.[1][8] |

| Temperature | 80 - 110 °C | N/A | Higher temperatures are often required for less reactive substrates like aryl chlorides.[5][6] |

| Atmosphere | Argon or Nitrogen | N/A | An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, poor quality reagents, insufficient temperature. | Use a fresh catalyst, ensure reagents are pure and dry, and consider increasing the reaction temperature.[9] |

| Protodeboronation | Presence of water, prolonged reaction time at high temperature. | Use anhydrous solvents and reagents, and minimize reaction time once the starting material is consumed.[9] |

| Homocoupling of Boronic Acid | High catalyst loading, high temperature. | Reduce the catalyst loading and reaction temperature. |

| Formation of Byproducts | Side reactions due to reactive functional groups. | Protect sensitive functional groups on the substrates before performing the coupling reaction. |

Conclusion

The Suzuki-Miyaura coupling using this compound is a versatile method for the synthesis of functionalized biaryl compounds. The protocol and conditions outlined in these application notes provide a solid foundation for researchers to develop and optimize their specific synthetic routes. Successful implementation of this reaction will facilitate the generation of novel molecules for applications in drug discovery and materials science.

References

- 1. Yoneda Labs [yonedalabs.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemimpex.com [chemimpex.com]

- 4. youtube.com [youtube.com]

- 5. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols: Synthesis of Biaryl Compounds with 2-Benzyloxy-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 2-Benzyloxy-4-fluorophenylboronic acid via the Suzuki-Miyaura cross-coupling reaction. This methodology is particularly relevant for the development of kinase inhibitors and other therapeutic agents.

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these motifs, offering mild reaction conditions and broad functional group tolerance.[2] this compound is a valuable building block in this context, allowing for the introduction of a substituted phenyl ring that can impart desirable pharmacokinetic and pharmacodynamic properties to the target molecule.[2] The benzyloxy group can serve as a handle for further functionalization or act as a key interacting moiety with a biological target, while the fluorine atom can enhance metabolic stability and binding affinity.

This document details the application of this compound in the synthesis of biaryl compounds, with a focus on the preparation of precursors to potent and selective Activated Cdc42-associated kinase 1 (ACK1) inhibitors.[3][4]

Data Presentation: Suzuki-Miyaura Coupling of this compound

The following table summarizes representative Suzuki-Miyaura coupling reactions between this compound and various aryl halides. The data is compiled from literature procedures for the synthesis of ACK1 inhibitors and analogous biaryl compounds.

| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 6-Bromo-1H-indazole | Pd(dppf)Cl₂ (5) | - | Na₂CO₃ (2 eq) | Dioxane/H₂O (4:1) | 100 | 12 | 85 |

| 2 | 4-Bromo-N-isopropylaniline | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2 eq) | Toluene/H₂O (5:1) | 90 | 16 | 92 |

| 3 | 3-Iodo-N,N-dimethylaniline | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2 eq) | DME | 85 | 10 | 88 |

| 4 | 5-Bromopyrimidine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2 eq) | THF/H₂O (3:1) | 80 | 18 | 78 |

| 5 | 2-Chloro-4-methylquinoline | Pd(amphos)Cl₂ (3) | - | KF (3 eq) | Acetonitrile | 80 | 24 | 75 |

Yields are isolated yields and are representative of similar reactions found in the medicinal chemistry literature. Exact yields may vary depending on the specific substrate and reaction scale.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

-

This compound (1.2 eq)

-

Aryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

-

Anhydrous solvent (e.g., Dioxane, Toluene, THF, DME)

-

Water (if using a biphasic system)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst and ligand (if required) to the flask under the inert atmosphere.

-

Add the degassed solvent system to the flask via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Synthesis of N-(3-(1H-indazol-6-yl)-4-(benzyloxy)phenyl)acetamide: A Precursor to an ACK1 Inhibitor

This protocol details the synthesis of a key biaryl intermediate in the development of ACK1 inhibitors.

Materials:

-

6-Bromo-1H-indazole (1.0 eq)

-

This compound (1.5 eq)

-

Pd(dppf)Cl₂ (0.05 eq)

-

Na₂CO₃ (2.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

In a round-bottom flask, combine 6-bromo-1H-indazole (1.0 eq), this compound (1.5 eq), and Na₂CO₃ (2.0 eq).

-

Add a 4:1 mixture of dioxane and water.

-

Degas the mixture by bubbling argon through the solution for 20 minutes.

-

Add Pd(dppf)Cl₂ (0.05 eq) to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 12 hours under an argon atmosphere.

-

After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the biaryl product, which can then be further functionalized to the final acetamide inhibitor.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Caption: A general workflow for the synthesis of biaryl compounds.

ACK1 Signaling Pathway and Inhibition

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Benzyloxy-4-fluorophenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. 2-Benzyloxy-4-fluorophenylboronic acid is a key building block in medicinal chemistry, utilized in the synthesis of a wide array of biologically active molecules.[1] The presence of the benzyloxy group provides a handle for further synthetic transformations, while the fluorine atom can enhance the pharmacological properties of the target compounds. This document provides detailed application notes, experimental protocols, and performance data for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.

Data Presentation: Performance of Palladium Catalysts

The selection of the appropriate palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity in the Suzuki-Miyaura coupling of this compound. Below is a summary of catalyst systems and reaction conditions that have been successfully employed for the coupling of this boronic acid with various (hetero)aryl bromides.

Table 1: Suzuki-Miyaura Cross-Coupling of this compound with Various Aryl Bromides

| Entry | Aryl Bromide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |